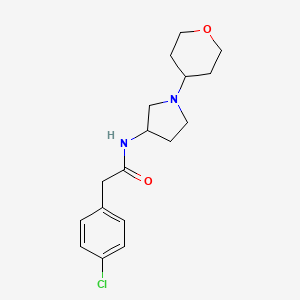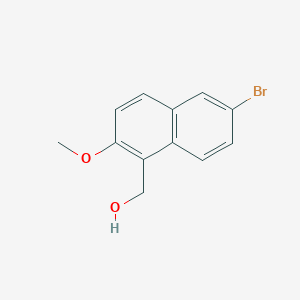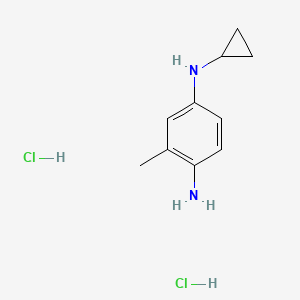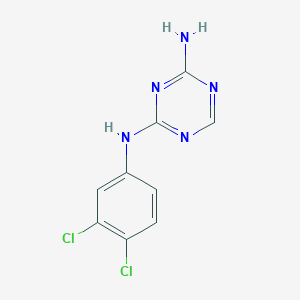
2-(4-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide, commonly known as CP-544326, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of drugs known as acetylcholinesterase inhibitors, which are used to treat various neurological disorders. CP-544326 has been shown to have significant effects on the central nervous system, making it a promising candidate for further research.
Applications De Recherche Scientifique
Crystal Structure Analysis
A study by Narayana et al. (2016) focused on the crystal structures of similar compounds, revealing insights into molecular interactions such as hydrogen bonds and arene interactions. These findings are essential for understanding the molecular architecture and potential applications in material science and molecular engineering (Narayana et al., 2016).
Nonlinear Optical Properties
Castro et al. (2017) investigated the nonlinear optical properties of organic crystals, including a compound structurally similar to 2-(4-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide. The research highlighted their potential as candidates for photonic devices like optical switches and modulators (Castro et al., 2017).
Molecular Conformations
Another study by Narayana et al. (2016) explored different molecular conformations in similar compounds. They focused on hydrogen bonding in various dimensions, which is crucial for designing new materials and understanding their physical properties (Narayana et al., 2016).
Synthesis and Structural Studies
Skladchikov et al. (2013) described the synthesis and structural studies of related acetamide derivatives. This research provides a foundation for synthesizing and understanding similar compounds, which could have applications in various fields, including pharmaceuticals (Skladchikov et al., 2013).
Vibrational Spectroscopy and Quantum Mechanical Studies
Mary et al. (2020) conducted vibrational spectroscopy and quantum mechanical studies on benzothiazolinone acetamide analogs, providing insights into their electronic properties and potential applications in photovoltaic cells (Mary et al., 2020).
Antioxidant Activity
Chkirate et al. (2019) explored the antioxidant activity of pyrazole-acetamide derivatives, highlighting their potential therapeutic applications due to their significant antioxidant properties (Chkirate et al., 2019).
Synthesis of Novel Derivatives
Khalifa et al. (2017) synthesized novel compounds including a derivative of this compound, contributing to the development of new chemical entities with potential applications in various fields (Khalifa et al., 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCENSQHVMJQFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=C(C=C2)Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2815174.png)
![6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2815175.png)


![N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2815178.png)


![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815181.png)
![(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2815182.png)


